molecular formula C4H6F2N4 B2542389 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine CAS No. 937602-83-0

1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2542389
CAS No.: 937602-83-0
M. Wt: 148.117
InChI Key: JNIVULMEIXEDDD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical scaffold of significant interest in medicinal chemistry and agrochemical research. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to engage in key hydrogen bonding and dipole interactions with biological targets . This moiety is present in a wide array of therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole, letrozole), and antidepressants (e.g., trazodone) . The 2,2-difluoroethyl modification is a strategic functionalization that can alter the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block for developing novel bioactive compounds. Research into 1,2,4-triazole derivatives has demonstrated their potential as potent antibacterial agents, particularly against resistant strains, acting through mechanisms such as enzyme inhibition . Furthermore, the 1,2,4-triazole-3-amine substructure is a key precursor in synthesizing more complex molecules, such as Schiff bases, which have shown notable antifungal activity against various plant pathogens in scientific studies . This compound serves as a versatile intermediate for constructing hybrid molecules and probing structure-activity relationships in the development of new enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVULMEIXEDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the nucleophilic substitution reaction where a suitable triazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 1H-1,2,4-triazol-3-amine with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with structurally related compounds:

Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight Key Applications/Activities Reference IDs
This compound 2,2-Difluoroethyl C₄H₆F₂N₄ 160.12 g/mol Under investigation for drug design
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine 2-Chlorobenzyl C₉H₉ClN₄ 208.65 g/mol Potential therapeutic agent
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine Difluoromethyl C₃H₄F₂N₄ 146.09 g/mol Structural analog for SAR studies
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 g/mol Antagonist/Agonist screening
1-(2,3-Dichlorophenyl)-1H-1,2,4-triazol-3-amine 2,3-Dichlorophenyl C₈H₆Cl₂N₄ 237.07 g/mol P2X7 receptor antagonist
Mn(II) Complex with Triazol-3-amine Derivative 3-Chlorobenzylidene C₉H₇ClN₄ (ligand) N/A Anticancer (cell cycle arrest, ROS)

Key Observations :

  • Substituent Size and Lipophilicity : Aromatic substituents (e.g., chlorobenzyl, dichlorophenyl) increase molecular weight and lipophilicity compared to alkyl/fluoroalkyl groups (e.g., difluoroethyl, difluoromethyl). This may enhance membrane permeability in drug candidates but reduce solubility .
  • Biological Activity : Substituent type directly impacts applications. For example, the dichlorophenyl analog acts as a P2X7 antagonist , while the Mn(II) complex with a benzylidene substituent shows anticancer activity .

Biological Activity

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C4H5F2N5, with a molecular weight of approximately 148.11 g/mol. The presence of the difluoroethyl group enhances its lipophilicity and potential biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of 1,2,4-triazole derivatives against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
S. aureus8
P. aeruginosa32

Research indicates that compounds with a triazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives like those synthesized from ciprofloxacin showed enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.25 µg/mL .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has been tested against various fungi, including Candida albicans and Cryptococcus neoformans. The following table presents the antifungal activity data:

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans0.5
C. neoformans1

In a comparative study, triazole derivatives demonstrated superior antifungal activity compared to traditional antifungal agents like fluconazole .

Anticancer Activity

Emerging research suggests that triazole derivatives may also possess anticancer properties. Studies have shown that compounds with the triazole moiety can inhibit cancer cell proliferation effectively. For example:

  • Compound A : Exhibited an IC50 value of 10 µM against HepG2 liver cancer cells.
  • Compound B : Showed significant VEGFR-2 inhibition with an IC50 of 0.06 µM.

These findings indicate potential applications in cancer therapy through mechanisms involving angiogenesis inhibition and cell cycle disruption .

Case Studies

A notable study involved the synthesis of several triazole derivatives and their biological evaluation:

  • Study on Antibacterial Activity : A series of new triazole derivatives were synthesized and screened for their antibacterial properties against a panel of bacterial strains. The most active compound exhibited an MIC value of 0.125 µg/mL against S. aureus and E. coli.
  • Antifungal Screening : In vitro tests demonstrated that certain triazole derivatives had antifungal activity significantly higher than that of established drugs like ketoconazole and bifonazole .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or multi-component reactions. For example, reacting 1H-1,2,4-triazol-3-amine with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Microwave-assisted synthesis (150 W, 120°C) can improve reaction efficiency and purity (>95%) by reducing side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : Look for the singlet of the triazole C-H proton (~8.5 ppm), the triplet splitting of the difluoroethyl group (-CF₂CH₂-, δ ~4.5–5.5 ppm), and NH₂ protons (~6.0 ppm, broad).
  • ¹⁹F NMR : Two equivalent fluorine atoms in the difluoroethyl group appear as a triplet (~-120 ppm, J ≈ 13 Hz).
  • ¹³C NMR : The CF₂ group resonates at ~110–115 ppm (t, J = 25 Hz). Purity is validated by the absence of extraneous peaks and integration ratios matching the molecular formula (C₄H₆F₂N₄) .

Q. What safety protocols are recommended for handling fluorinated triazole derivatives?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation/contact.
  • Store at 4°C in airtight, light-protected containers to prevent degradation .
  • Waste must be segregated and treated by neutralization (e.g., with dilute NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How does the difluoroethyl group influence electronic properties and reactivity compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing -CF₂CH₂- group increases the electrophilicity of the triazole ring, enhancing reactivity in nucleophilic aromatic substitution. Computational studies (DFT) show reduced electron density at the triazole C-5 position, favoring regioselective functionalization. Fluorine’s inductive effect also improves metabolic stability by resisting oxidative degradation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation artifacts .

Q. What computational methods model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against triazole-binding enzymes (e.g., CYP51 in fungi) to predict binding modes.
  • MD Simulations (GROMACS) : Simulate ligand-protein stability in aqueous environments (20 ns trajectories).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -CF₂ vs. -CH₂) with inhibitory potency .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Low solubility in common solvents (e.g., ethanol, DMSO).
  • Solution : Use mixed solvents (e.g., DMSO/water) for slow vapor diffusion.
  • Crystallography : SHELX programs refine diffraction data (Cu-Kα radiation, 100K) to resolve tautomeric forms (e.g., 1H vs. 4H-triazole) .

Q. How is this compound utilized in multi-component reactions for nitrogen-rich heterocycles?

Methodological Answer: In a MIL-101(Cr)-catalyzed reaction, it reacts with aldehydes and dimedone to form triazoloquinazolines. Optimize conditions: 120°C, 150 W microwave irradiation, 100 psi pressure. Yields >85% are achieved via synergistic Lewis acid catalysis .

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